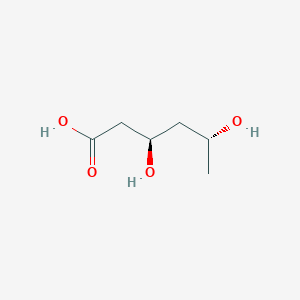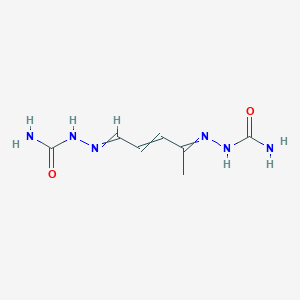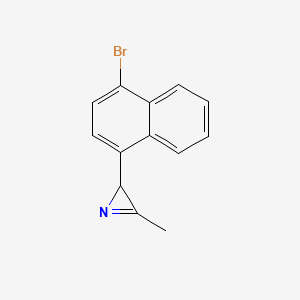
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene is a synthetic organic compound characterized by the presence of a bromonaphthalene moiety attached to a methyl-substituted azirene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene typically involves the reaction of 4-bromonaphthalene with a suitable azirene precursor under controlled conditions. One common method involves the use of a Grignard reagent derived from 4-bromonaphthalene, which is then reacted with an azirene derivative in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield dehalogenated or hydrogenated products.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes or aziridines .
Applications De Recherche Scientifique
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mécanisme D'action
The mechanism by which 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene exerts its effects involves interactions with specific molecular targets. The bromonaphthalene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the azirene ring can participate in nucleophilic or electrophilic reactions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (4-Bromonaphthalen-1-yl)methanol
- Naphthalen-1-yl-selenyl derivatives
Uniqueness
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene is unique due to the presence of both a bromonaphthalene and an azirene ring in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Propriétés
Numéro CAS |
832716-12-8 |
|---|---|
Formule moléculaire |
C13H10BrN |
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
2-(4-bromonaphthalen-1-yl)-3-methyl-2H-azirine |
InChI |
InChI=1S/C13H10BrN/c1-8-13(15-8)11-6-7-12(14)10-5-3-2-4-9(10)11/h2-7,13H,1H3 |
Clé InChI |
FCWBKVYQEBULJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC1C2=CC=C(C3=CC=CC=C23)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


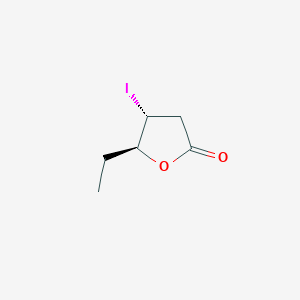
![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)

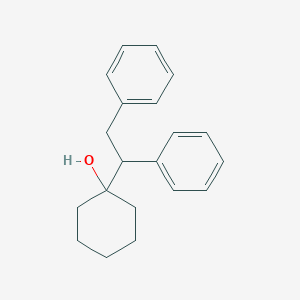

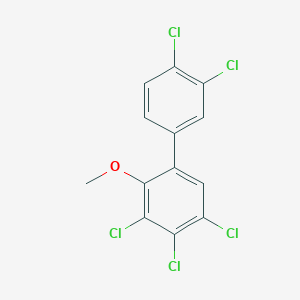
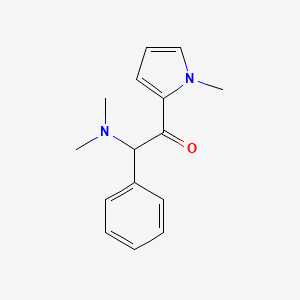


![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)

![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
